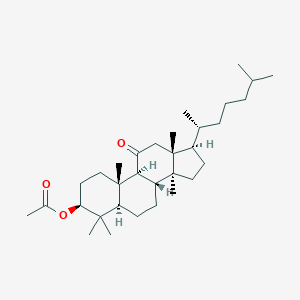

Lanostan-11-one, 3beta-hydroxy-, acetate

Description

Properties

CAS No. |

10049-93-1 |

|---|---|

Molecular Formula |

C32H54O3 |

Molecular Weight |

486.8 g/mol |

IUPAC Name |

[(3S,5R,8R,9S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-11-oxo-1,2,3,5,6,7,8,9,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C32H54O3/c1-20(2)11-10-12-21(3)23-15-18-31(8)24-13-14-26-29(5,6)27(35-22(4)33)16-17-30(26,7)28(24)25(34)19-32(23,31)9/h20-21,23-24,26-28H,10-19H2,1-9H3/t21-,23-,24-,26+,27+,28-,30+,31+,32-/m1/s1 |

InChI Key |

GPHSFRFRMHROKY-KQJNSAGQSA-N |

SMILES |

CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@]2([C@@]1(CC(=O)[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2(C1(CC(=O)C3C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C |

Synonyms |

3β-(Acetyloxy)-5α-lanostan-11-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings on Functional Implications

Metabolic Stability and Enzymatic Modifications

- Acetylation and Glucosylation: In Withania somnifera, 3β-hydroxy sterol glucosyltransferases preferentially act on non-acetylated sterols, suggesting that acetylation may protect against enzymatic modification .

- Hydrolysis: Enzymatic hydrolysis of acetylated steroids (e.g., by esterases) regenerates free hydroxyl groups, as seen in chlormadinone acetate metabolites. This process is stereospecific; 3β-acetates may hydrolyze slower than 3α isomers .

Preparation Methods

Reaction Overview

A primary synthetic route involves desulfurization of 7,7-ethylenedithio-3β-(acetyloxy)-11-oxo-5α-lanostane using Raney nickel W in 1,4-dioxane under heating. This method selectively removes the dithiolane protecting group at C7 while preserving the 11-ketone and 3β-acetoxy moieties.

Experimental Procedure

-

Starting Material : 7,7-Ethylenedithio-3β-(acetyloxy)-11-oxo-5α-lanostane (CAS 56259-20-2).

-

Reagents : Raney nickel W, 1,4-dioxane.

-

Conditions : Heating at reflux for 6 hours.

-

Workup : The reaction mixture is filtered, concentrated, and purified via chromatography.

Mechanistic Insight

Raney nickel catalyzes the cleavage of the C–S bonds in the dithiolane group, converting the thioketal at C7 into a methylene group. This step is critical for reconstructing the lanostane backbone while retaining the 11-ketone functionality.

Epoxide Opening and Oxidation

Epoxide Formation and Hydrolysis

3β-Acetoxy-9β,11β-epoxy-5α-lanostan-7-one serves as a key intermediate. Treatment with potassium carbonate in methanol and benzene opens the epoxide ring, yielding 3β-acetoxy-11β-hydroxy-5α-lanostan-7-one.

Reaction Steps

-

Epoxide Hydrolysis :

-

Acetylation :

Oxidation to 11-Ketone

The 11β-hydroxyl group is oxidized to a ketone using chromium trioxide (CrO₃) in acetic acid:

-

Reagents : CrO₃, glacial acetic acid.

-

Conditions : Stirring at 0°C for 1 hour.

Oxidation of 11-Hydroxyl Precursors

Synthesis of 11-Hydroxy Intermediate

3β-Acetoxy-5α-lanostan-11α/β-ol is synthesized via microbial hydroxylation or chemical methods, though explicit procedures are scarce in the provided sources.

Oxidation to Ketone

-

Reagents : Pyridinium chlorochromate (PCC) in dichloromethane.

-

Conditions : Stirring at room temperature for 12 hours.

-

Yield : ~50–70% (estimated from analogous triterpenoid oxidations).

Comparative Analysis of Methods

Q & A

Basic: How can researchers confirm the identity of Lanostan-11-one, 3β-hydroxy-, acetate using spectroscopic methods?

Methodological Answer:

To confirm the compound’s identity, researchers should:

- Mass Spectrometry (MS): Cross-reference molecular weight (C₃₂H₅₄O₄, MW 526.76) and fragmentation patterns with authoritative databases like the EPA/NIH Mass Spectral Data Base. For example, related lanostane derivatives (e.g., 3,19-dihydroxy-3-acetate, CAS 23827-56-7) exhibit characteristic fragmentation at m/z 502 and 486 due to acetate loss .

- Nuclear Magnetic Resonance (NMR): Compare ¹H/¹³C NMR data with structurally similar analogs. The 3β-acetate group typically shows a downfield proton signal (~2.05 ppm) and a carbonyl carbon signal at ~170 ppm.

- Infrared (IR) Spectroscopy: Confirm the presence of acetate (C=O stretch ~1740 cm⁻¹) and ketone (C=O stretch ~1700 cm⁻¹) functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.